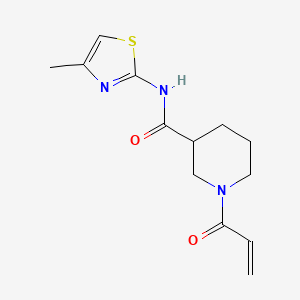

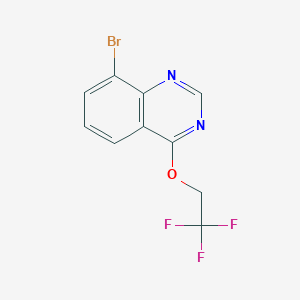

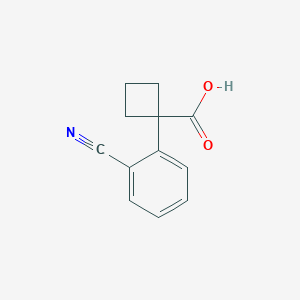

![molecular formula C13H12FN5O B3011614 7-(1-(4-Fluorophenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidin-2-amine CAS No. 339097-09-5](/img/structure/B3011614.png)

7-(1-(4-Fluorophenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines . It has a molecular formula of C13H12FN5O, an average mass of 273.266 Da, and a monoisotopic mass of 273.102600 Da .

Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as 1,2,4 triazolo [1,5-a] pyrimidin-7-ones have been synthesized and studied for their potential as SARS-CoV-2 Main protease inhibitors .Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12FN5O/c1-8(20-11-5-3-2-4-9(11)14)10-6-7-16-13-17-12(15)18-19(10)13/h2-8H,1H3,(H2,15,18) .Applications De Recherche Scientifique

Tuberculostatic Activity

- 4-(Het)aryl-4,7-dihydroazolopyrimidines and Tuberculostatic Activity : Structural analogs, including compounds similar to 7-(1-(4-Fluorophenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidin-2-amine, have shown promise as antituberculous agents. Researchers have synthesized these analogs and evaluated their tuberculostatic activity, analyzing structure-activity relations (Titova et al., 2019).

Anticancer Applications

- Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines as Anticancer Agents : A study explored the synthesis and structure-activity relationship (SAR) of triazolopyrimidines as anticancer agents. The compounds were synthesized and modified for optimal activity, showing potential in inhibiting tumor growth in various models (Zhang et al., 2007).

Antimicrobial and Antifungal Activities

- Antimicrobial and Antifungal Activities of [1,2,4]triazolo[1,5-a]pyrimidines : A study on the synthesis of 5-aryl-7-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ols revealed these compounds' potential in vitro antimicrobial and antifungal activities (Komykhov et al., 2017).

Synthesis in Supercritical Carbon Dioxide

- Synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one in Supercritical Carbon Dioxide : This study presents the synthesis of a related compound, an intermediate in the production of the antiviral drug Triazid®, using supercritical carbon dioxide. This process offers a solvent-free and environmentally friendly approach to synthesizing similar compounds (Baklykov et al., 2019).

Fluorinated Triazolopyrimidines

- Fluorinated [1,2,4]triazolo[1,5-a]pyrimidines and [1,2,4]triazolo[5,1-c][1,2,4]triazines : Research on the reaction of 3-R-5-amino-1,2,4-triazoles with fluorinated compounds resulted in the synthesis of fluorinated triazolopyrimidines. This study contributes to understanding the chemical properties and potential applications of fluorinated derivatives, including those similar to the compound (Ulomskiy et al., 2011).

Synthesis and Anti-epileptic Activities

- Synthesis and in vitro Anti-epileptic Activities of [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one Derivatives : Investigating novel derivatives based on the structure of [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one, this study identified compounds with significant anti-epileptic activities in a 4-aminopyridine-induced hyperexcitability model (Ding et al., 2019).

Mécanisme D'action

Target of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been reported to interact with various targets such as adenosine receptors , and tubulin .

Mode of Action

It’s worth noting that similar [1,2,4]triazolo[1,5-a]pyrimidine compounds have shown to inhibit tubulin polymerization , and act as antagonists at adenosine receptors .

Biochemical Pathways

Given its potential interaction with adenosine receptors , it may influence pathways related to cyclic AMP production, as adenosine receptors are known to mediate their effects through G proteins which activate adenylyl cyclase .

Result of Action

Similar [1,2,4]triazolo[1,5-a]pyrimidine compounds have shown significant antiproliferative activity against certain cell lines, and could induce cell apoptosis and g2/m phase arrest .

Orientations Futures

Propriétés

IUPAC Name |

7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN5O/c1-8(20-10-4-2-9(14)3-5-10)11-6-7-16-13-17-12(15)18-19(11)13/h2-8H,1H3,(H2,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSHODUWAPOEZEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC2=NC(=NN12)N)OC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[1-(4-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

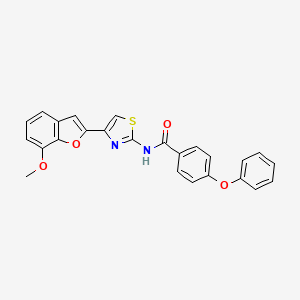

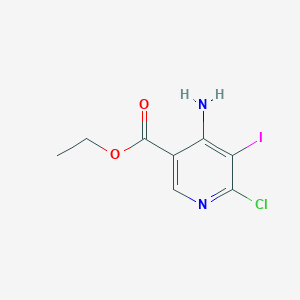

![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B3011532.png)

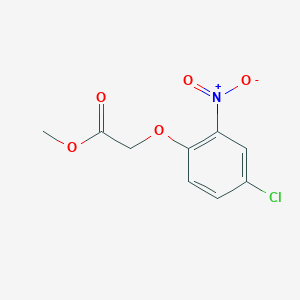

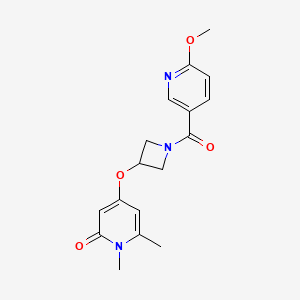

![3-[(4-chlorophenyl)sulfonyl]-6-ethyl-1-propylquinolin-4(1H)-one](/img/structure/B3011535.png)

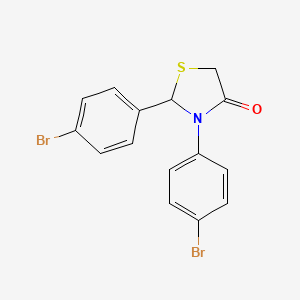

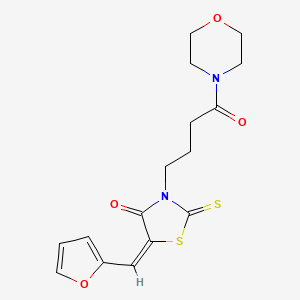

![3-fluoro-4-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B3011545.png)

![2-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3011550.png)